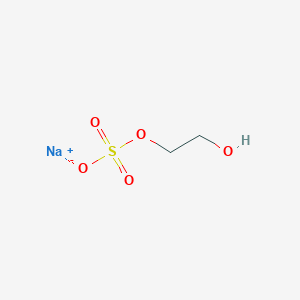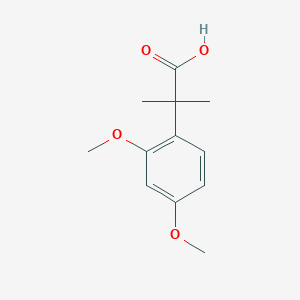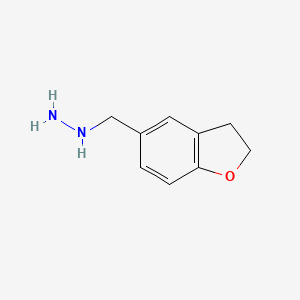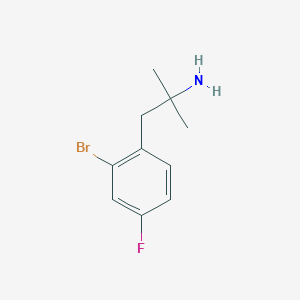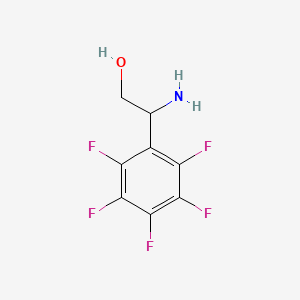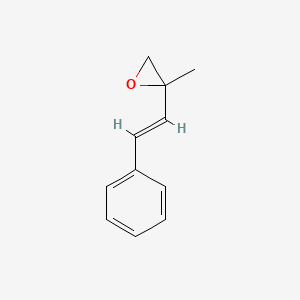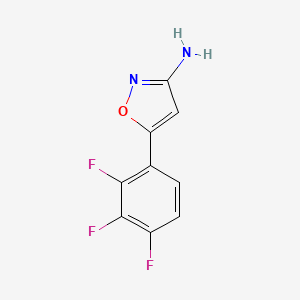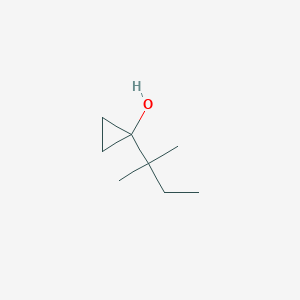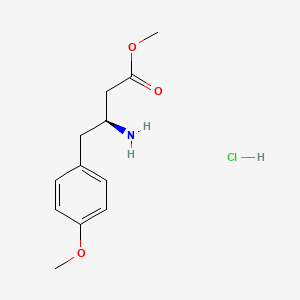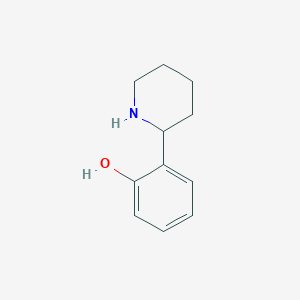
2-Amino-5-phenylpent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H15NO It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of a suitable phenyl-substituted alkene with an amine under controlled conditions. For example, the reaction of 5-phenylpent-4-en-1-ol with ammonia or a primary amine can yield the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This could include the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-5-phenylpent-4-en-1-one.
Reduction: Formation of 2-amino-5-phenylpentan-1-ol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Applications De Recherche Scientifique
2-Amino-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-phenylpentan-1-ol: Similar structure but lacks the double bond in the pentene chain.
2-Amino-4-phenylbutan-1-ol: Shorter carbon chain with similar functional groups.
2-Amino-5-phenylpent-3-en-1-ol: Double bond located at a different position in the chain.
Uniqueness
2-Amino-5-phenylpent-4-en-1-ol is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on a pentene chain with a phenyl substituent provides a versatile scaffold for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(E)-2-amino-5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H15NO/c12-11(9-13)8-4-7-10-5-2-1-3-6-10/h1-7,11,13H,8-9,12H2/b7-4+ |
Clé InChI |
RJOYSIKXYPMGHT-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CC(CO)N |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
